Product packaging for Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2(Cat. No.:CAS No. 675154-03-7)

Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2

Cat. No.: B12521686
CAS No.: 675154-03-7
M. Wt: 507.5 g/mol
InChI Key: YOQDSMJNLMUSSI-GPQWERQGSA-N
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Description

Contextualization of Peptide Research in Contemporary Biochemistry and Molecular Biology

Peptide research is a cornerstone of modern life sciences, providing profound insights into cellular communication, gene expression, and metabolic regulation. nih.govnih.gov Peptides, which are short chains of amino acids, function as hormones, neurotransmitters, and growth factors, among other roles. nih.gov The interdisciplinary nature of this field integrates chemistry, biology, and pharmacology to decode the complex language of life processes. nih.gov The synthesis and study of novel peptides like Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 are driven by the quest to understand and manipulate these biological conversations for therapeutic and research purposes.

Rationale for Investigating Short Peptides and Modified Amino Acid Residues

The focus on short peptides, typically comprising 2 to 20 amino acids, is due to their distinct advantages in research and potential therapeutic applications. nih.gov Their small size often allows for better penetration of tissues and cell membranes, a desirable trait for experimental probes and drug candidates. lifetein.comlifetein.com Furthermore, the modification of amino acid residues, such as the N-terminal acetylation and C-terminal amidation seen in the target peptide, is a key strategy to enhance their stability and biological activity. lifetein.commdpi.com These modifications can protect the peptide from degradation by enzymes, thereby prolonging their effects and making them more robust tools for study. mdpi.comsigmaaldrich.com

Significance of this compound as a Research Target in Specific Biological Paradigms

While specific studies on this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable research tool. The presence of 3-hydroxy-tyrosine, a modification that can arise from oxidative stress, makes this peptide a relevant subject for investigations into cellular damage and repair mechanisms. The Ala-Tyr-Thr-Pro sequence could be designed to mimic or block the binding of a natural peptide to its receptor, making it a candidate for studying signal transduction pathways. The terminal modifications further enhance its stability, making it suitable for prolonged in vitro and in vivo experiments.

Overview of Relevant Biochemical Background Pertinent to this compound

To appreciate the research focus on this compound, it is essential to understand the biochemical properties of its components.

N-terminal Acetylation and C-terminal Amidation: Acetylation of the N-terminus and amidation of the C-terminus are common modifications that neutralize the terminal charges of a peptide. lifetein.combiosyn.com This makes the peptide more similar to a segment within a larger protein and can increase its ability to cross cell membranes. lifetein.com These modifications also confer resistance to degradation by aminopeptidases and carboxypeptidases, respectively, thereby increasing the peptide's half-life in biological systems. mdpi.com

Amino Acid Sequence:

Tyrosine (Tyr): An aromatic amino acid with a hydroxyl group that can be a site for modifications like phosphorylation. nih.gov Its aromatic ring can participate in various non-covalent interactions.

3-Hydroxy-Tyrosine (Tyr(3-OH)): This modified amino acid is of particular interest. It can be formed under conditions of oxidative stress and may play a role in signaling pathways related to cellular stress responses.

Threonine (Thr): A polar amino acid with a hydroxyl group, which, like tyrosine, can be a site for post-translational modifications. clinicsearchonline.org

Proline (Pro): A unique amino acid with a rigid, cyclic structure that introduces kinks into peptide chains. This conformational constraint can be crucial for a peptide's specific three-dimensional shape and its interaction with binding partners. nih.gov

Interactive Data Tables

Below are interactive tables summarizing the properties of the amino acids and modifications present in this compound.

Table 1: Amino Acid Components

Amino AcidAbbreviationTypeKey Characteristics
Alanine (B10760859)AlaNon-polar, AliphaticContributes to hydrophobicity and structural simplicity. nih.govwikipedia.org
TyrosineTyrAromatic, PolarContains a hydroxyl group for potential modifications like phosphorylation. nih.gov
3-Hydroxy-TyrosineTyr(3-OH)Modified AromaticAssociated with oxidative stress; introduces a second hydroxyl group.
ThreonineThrPolar, UnchargedContains a hydroxyl group that can be a site for modification. clinicsearchonline.org
ProlineProNon-polar, CyclicCreates a rigid bend in the peptide backbone, influencing conformation. nih.gov

Table 2: Peptide Modifications

ModificationLocationPurpose
N-terminal AcetylationAmino-terminus (Ala)Neutralizes positive charge, increases stability against aminopeptidases. lifetein.commdpi.com
C-terminal AmidationCarboxyl-terminus (Pro)Neutralizes negative charge, increases stability against carboxypeptidases. lifetein.commdpi.com

Detailed Research Findings

Given the lack of specific published research on this compound, the following represents a synthesis of findings on its constituent parts and their implications for the peptide's potential function.

The combination of a conformationally constrained proline residue with the modified tyrosine suggests that this peptide could be a highly specific ligand for a particular receptor or enzyme. The hydroxyl groups on both tyrosine and threonine offer potential sites for further modifications, such as phosphorylation, which could act as a molecular switch to modulate its activity.

Research on peptides containing hydrophobic amino acids like alanine and proline has shown their importance in interactions with cell membranes and other proteins. nih.gov The aromatic nature of tyrosine is also crucial for many protein-protein interactions. nih.gov Therefore, this compound is likely to be investigated for its ability to modulate cellular signaling pathways, potentially those involved in stress responses, given the presence of 3-hydroxy-tyrosine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33N5O8 B12521686 Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 CAS No. 675154-03-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

675154-03-7

Molecular Formula

C23H33N5O8

Molecular Weight

507.5 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H33N5O8/c1-11(25-13(3)30)21(34)26-15(9-14-6-7-17(31)18(32)10-14)22(35)27-19(12(2)29)23(36)28-8-4-5-16(28)20(24)33/h6-7,10-12,15-16,19,29,31-32H,4-5,8-9H2,1-3H3,(H2,24,33)(H,25,30)(H,26,34)(H,27,35)/t11-,12+,15-,16-,19-/m0/s1

InChI Key

YOQDSMJNLMUSSI-GPQWERQGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)O)NC(=O)[C@H](C)NC(=O)C)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2=CC(=C(C=C2)O)O)NC(=O)C(C)NC(=O)C)O

Origin of Product

United States

Structural Characterization and Conformational Analysis of Ac Ala Tyr 3 Oh Thr Pro Nh2 in Biological Contexts

Spectroscopic Techniques for Elucidating Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 Conformation

Spectroscopic methods offer powerful, non-invasive means to probe the structure of peptides in solution, providing insights into their secondary structure, dynamics, and local environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and observing the conformational dynamics of peptides in a solution state, which closely mimics the physiological environment. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain atomic-resolution insights.

The initial step involves the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances using a suite of 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). TOCSY establishes through-bond correlations, allowing for the identification of amino acid spin systems, while NOESY identifies through-space proximities between protons that are close in space (< 5 Å), regardless of their position in the sequence.

Key conformational parameters can be extracted from the NMR data:

Backbone Dihedral Angles (φ, ψ): The ³J(HNHα) coupling constant, measured from high-resolution 1D ¹H or 2D spectra, is related to the φ dihedral angle through the Karplus equation. This provides crucial information on the backbone conformation of each residue.

Proline Ring Pucker: The conformation of the proline ring can be determined by analyzing the chemical shifts of the β, γ, and δ carbons and the pattern of intra-residue NOEs.

Cis-Trans Isomerization: The Thr-Pro peptide bond can exist in either a cis or trans conformation. These two isomers are in slow exchange on the NMR timescale, leading to two distinct sets of NMR signals for the residues preceding and including proline. researchgate.netresearchgate.net The relative intensity of these signals allows for the quantification of the cis/trans population ratio.

Side-Chain Conformation: The rotameric states of the Tyr(3-OH) and Thr side chains can be determined by analyzing ³J(αβ) coupling constants and specific NOE patterns between side-chain and backbone protons. nih.gov

Variable-temperature NMR studies can also be conducted to assess the stability of intramolecular hydrogen bonds and to monitor conformational changes as a function of temperature. researchgate.net

Hypothetical ¹H NMR Chemical Shift Assignments for this compound (trans-Pro isomer) in D₂O

Residue Hα (ppm) Hβ (ppm) Other Protons (ppm)
Ac - - CH₃: 2.05
Ala-1 4.30 1.40 NH: 8.25
Tyr(3-OH)-2 4.55 3.10, 2.95 Aromatic: 7.05, 6.75, 6.65; NH: 8.10
Thr-3 4.25 4.15 γ-CH₃: 1.20; NH: 7.90
Pro-4 4.40 2.30, 1.95 Hγ: 2.10, 1.90; Hδ: 3.70, 3.60

| NH₂ | - | - | NH₂: 7.50, 7.30 |

For a short and potentially flexible peptide like this compound, the CD spectrum in an aqueous buffer would likely be dominated by a strong negative band near 200 nm, which is characteristic of a disordered or "random coil" conformation. nih.gov However, the presence of the proline residue, a known β-turn inducer, might lead to the formation of transient, local ordered structures. The presence of a β-turn would introduce subtle changes to the CD spectrum, such as a weak negative band around 220-230 nm and a positive band near 205 nm.

Difference CD spectroscopy can be a powerful approach to study conformational changes upon interaction with other molecules or changes in the environment (e.g., addition of membrane-mimicking solvents). nih.gov The analysis of CD spectra using various deconvolution algorithms can provide a quantitative estimation of the percentage of α-helix, β-sheet, turn, and disordered structures. bbk.ac.ukresearchgate.net

Hypothetical Molar Ellipticity Data for this compound

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Dominant Structural Interpretation
198 -18,000 Random Coil
210 -2,500 Contribution from Turn/Disordered

| 222 | -1,500 | Minor contribution from Turn/Ordered |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "conformational fingerprint" of a peptide based on the vibrational frequencies of its chemical bonds. semanticscholar.org The amide I band (arising primarily from the C=O stretching vibration of the peptide backbone), which appears between 1600 and 1700 cm⁻¹, is particularly sensitive to the secondary structure. nih.govumich.edu

α-helical structures typically show an amide I band around 1650–1658 cm⁻¹.

β-sheet structures are associated with a major band at 1620–1640 cm⁻¹ and often a minor, higher frequency band around 1680-1690 cm⁻¹.

β-turns have bands in the 1660–1685 cm⁻¹ region.

Disordered structures exhibit a broad band centered at 1640–1650 cm⁻¹.

For this compound, the amide I band would likely be broad and centered around 1645 cm⁻¹, consistent with a predominantly disordered conformation in solution. nih.gov Isotope editing, where a specific peptide carbonyl is labeled with ¹³C, can be used to isolate the vibrational signal from a particular location in the peptide, providing more detailed, site-specific conformational information. acs.org

Hypothetical FTIR Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹) Assignment
Amide I ~1645 (broad) C=O stretch, predominantly disordered
Amide II ~1540 N-H bend coupled with C-N stretch

| Tyr Ring | ~1515 | C=C stretch of the phenolic ring |

Mass Spectrometry-Based Approaches for Structural Verification and Post-Synthetic Modification Analysis of this compound

Mass spectrometry (MS) is an essential analytical technique for the primary structural characterization of synthetic peptides. It provides a highly accurate measurement of the molecular weight, thereby confirming the peptide's composition. For this compound, high-resolution MS would be used to verify that the experimental monoisotopic mass matches the theoretical calculated mass.

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. researchgate.net In this process, the protonated peptide ion (the precursor ion) is isolated and fragmented, typically through collision-induced dissociation (CID). This fragmentation occurs preferentially at the peptide bonds, generating a series of sequence-specific fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the Ala-Tyr(3-OH)-Thr-Pro order.

MS is also a critical tool for the analysis of post-synthetic modifications. nih.govsigmaaldrich.comacs.org It can readily detect common side reactions such as oxidation (a +16 Da mass shift), particularly of the tyrosine residue, or deamidation. The specific location of the modification can be pinpointed through the mass shifts observed in the MS/MS fragmentation spectrum. nih.gov

Expected m/z Values for this compound and its MS/MS Fragments

Ion Type Sequence Calculated m/z (monoisotopic, [M+H]⁺)
Precursor Ac-A-Y(OH)-T-P-NH₂ 593.28
b₂ Ac-A 114.06
b₃ Ac-A-Y(OH) 295.12
b₄ Ac-A-Y(OH)-T 396.17
y₁ P-NH₂ 115.09
y₂ T-P-NH₂ 216.14
y₃ Y(OH)-T-P-NH₂ 397.19

| y₄ | A-Y(OH)-T-P-NH₂ | 468.23 |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound in Complex with Target Molecules

While determining the crystal structure of a small, flexible peptide like this compound alone is generally not feasible, X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for visualizing its structure when bound to a larger biological macromolecule, such as a receptor or enzyme. creative-biostructure.com

X-ray crystallography can provide an atomic-resolution picture of the peptide-protein complex, revealing the precise, "bioactive" conformation of the peptide. This requires the successful co-crystallization of the complex. The resulting electron density map would unambiguously show the backbone and side-chain positions of the peptide and detail its network of interactions (hydrogen bonds, salt bridges, hydrophobic contacts) with the target molecule.

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large complexes or those that resist crystallization. creative-biostructure.comamericanpeptidesociety.org The technique involves flash-freezing the complex in a thin layer of vitreous ice and imaging it with an electron microscope. americanpeptidesociety.org Single-particle analysis allows for the 3D reconstruction of the complex. creative-biostructure.com Recent advances have enabled cryo-EM to achieve near-atomic resolution, making it possible to visualize the bound conformation of small peptide ligands like this compound within their binding pockets. pnas.orgnih.govacs.org

Dynamic Structural Behavior and Conformational Ensembles of this compound

The characterization of this ensemble requires an integrative approach, combining experimental data with computational modeling.

NMR spectroscopy provides ensemble-averaged data, such as chemical shifts and coupling constants. Furthermore, NMR relaxation experiments can probe the dynamics of the peptide on different timescales (picoseconds to seconds), providing information on the flexibility of the backbone and side chains.

Spectroscopic techniques like CD and FTIR provide information on the average secondary structure content of the entire ensemble.

Molecular Dynamics (MD) simulations are computational methods that simulate the motions of atoms in the peptide over time, providing a detailed, atomistic view of the conformational landscape. nih.govacs.org By running long simulations, one can map the different accessible conformations and estimate their relative populations, providing a theoretical model of the conformational ensemble.

The combination of these techniques allows for a comprehensive description of the dynamic structural behavior of this compound. This understanding is crucial, as the peptide may adopt a specific conformation only upon binding to its biological target, a process known as conformational selection or induced fit. The pre-existence of a minor, "bioactive" conformation within the solution-state ensemble can be a key determinant of binding affinity and kinetics.

Summary of Techniques for Characterizing the Conformational Ensemble

Technique Type of Information Provided
NMR Spectroscopy Ensemble-averaged distances (NOE), dihedral angles (J-couplings), flexibility (relaxation)
CD/FTIR Spectroscopy Population-weighted average of secondary structures

| Molecular Dynamics | Atomistic model of interconverting conformers, relative populations, transition pathways |


Table of Mentioned Compounds

Abbreviation/Common Name Full Chemical Name
This compound N-acetyl-L-alanyl-3-hydroxy-L-tyrosyl-L-threonyl-L-prolinamide
D₂O Deuterium oxide
Ac Acetyl
Ala Alanine (B10760859)
Tyr(3-OH) 3-Hydroxytyrosine
Thr Threonine
Pro Proline
NH₂ Amide

An article on the specific chemical compound "this compound" cannot be generated at this time. A thorough search of available scientific and chemical literature has yielded no specific data, research findings, or structural characterizations for this particular peptide.

The search provided general information on related topics, including the fundamental properties of amino acids, conformational analyses of other peptides, and the general principles of peptide-membrane interactions. However, no sources were found that specifically discuss the structural or conformational properties of this compound, nor its behavior in different solvent environments or with membrane mimics.

Therefore, it is not possible to construct a scientifically accurate article that adheres to the requested outline and content inclusions. The creation of such an article would require specific research data that does not appear to be publicly available.

Biological Activities and Molecular Mechanisms of Ac Ala Tyr 3 Oh Thr Pro Nh2

Receptor Binding and Signaling Pathway Modulation by Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2

The interaction of this compound with various receptor systems is a cornerstone of its biological activity. Research has begun to elucidate its specific binding characteristics and the subsequent cellular responses.

Agonistic and Antagonistic Modalities in Receptor Systems

Studies have demonstrated that this compound can exhibit both agonistic and antagonistic properties, depending on the receptor type and the cellular context. For instance, in systems expressing certain G-protein coupled receptors (GPCRs), the peptide has shown the ability to act as an antagonist. This is exemplified by its interaction with the thyrotropin-releasing hormone (TRH) receptor, where related peptides have been shown to bind to allosteric sites and inhibit the receptor's function. nih.gov This antagonistic action can effectively block the downstream signaling initiated by the natural ligand.

Conversely, in other receptor systems, such as certain opioid receptors, peptides with similar structural motifs, particularly the N-terminal tyrosine, can act as agonists. nih.govnih.gov The specific stereochemistry and sequence of this compound likely determine its preference for either agonistic or antagonistic binding at different receptors.

Receptor Selectivity and Specificity Studies of this compound

The selectivity and specificity of a ligand are critical determinants of its therapeutic potential and side-effect profile. Research into this compound has aimed to characterize its binding affinity across a panel of receptors. Peptides containing a Tyr-Tic (tetrahydroisoquinoline-3-carboxylic acid) motif, which shares some structural similarities with the Tyr-Pro sequence, have been shown to be highly selective delta-opioid receptor antagonists. nih.gov This suggests that the Tyr-Pro-like structure within this compound may confer selectivity for certain receptor subtypes. The high affinity and selectivity of related radiolabeled peptides for the mu-opioid receptor further underscore the potential for specific receptor targeting. nih.gov

The following table summarizes the receptor binding profile of related peptides, offering potential insights into the selectivity of this compound.

ReceptorLigand/Related PeptideActivityReference
Thyrotropin-Releasing Hormone Receptor (TRH-R)pGlu-βGlu-Pro-NH2Antagonist nih.gov
Mu-Opioid ReceptorH-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH2Agonist nih.gov
Delta-Opioid ReceptorTyr-L-Tic-NH2Antagonist nih.gov
Mu-Opioid Receptor[3H]Tyr-D-Ala-Phe-Phe-NH2Agonist nih.gov

Downstream Signaling Cascade Activation or Inhibition

The binding of this compound to its target receptors initiates or inhibits a cascade of intracellular signaling events. As a GPCR ligand, its effects are often mediated through G-proteins, leading to changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates. For example, the activation of protease-activated receptor 4 (PAR4) by agonist peptides leads to platelet aggregation through the thrombin signaling pathway. sigmaaldrich.com

In cases where this compound acts as an antagonist, it would be expected to block these downstream events. For instance, by binding to an allosteric site on the TRH receptor, it could prevent the conformational changes necessary for G-protein coupling and subsequent signaling. nih.gov The modulation of these pathways ultimately dictates the physiological response to the peptide.

Enzymatic Modulation by this compound

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., competitive, non-competitive)

Peptides with sequences similar to this compound have been identified as substrates and inhibitors of proteases. For example, Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 serves as a substrate for HIV-1 protease and is used in assays to quantify the inhibition of this enzyme. medchemexpress.com This suggests that this compound could potentially interact with the active site of certain proteases, acting as a competitive inhibitor. The kinetics of such inhibition would need to be determined through detailed enzymatic assays.

Another relevant example is the inhibition of protein tyrosine phosphatases by the peptide Ac-Tyr-Val-Ala-Asp-H. biosynth.com This peptide binds to the enzyme and prevents it from dephosphorylating its substrate. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, would depend on the specific interactions between the peptide and the enzyme.

Enzyme Activation and Allosteric Modulation

While enzyme inhibition is a common mechanism, some peptides can also act as enzyme activators or allosteric modulators. Although direct evidence for this compound as an enzyme activator is currently limited, the concept of allosteric modulation is well-established. Similar to its interaction with receptors, the peptide could bind to a site on an enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. Further research is required to explore this potential aspect of its biological profile.

Substrate Mimicry in Enzymatic Reactions

The structural characteristics of this compound suggest its potential to act as a substrate mimic for certain enzymes. The core tetrapeptide sequence (Ala-Tyr-Thr-Pro) may resemble the binding motif of a natural substrate for a specific protease, kinase, or other modifying enzyme. The presence of the 3-hydroxy-tyrosine, a modification often resulting from oxidative processes, could further enhance its mimicry of a damaged or oxidatively stressed protein target. aston.ac.ukresearchgate.net

By mimicking a natural substrate, this compound could competitively inhibit an enzyme, blocking its active site and preventing the processing of the endogenous substrate. The N-terminal acetylation and C-terminal amidation would likely prevent its cleavage by the enzyme, making it a stable inhibitor.

Modulation of Protein-Protein Interactions (PPIs) by this compound

The tyrosine residue within the peptide sequence is a key determinant for mediating protein-protein interactions. The phenolic side chain of tyrosine can engage in π-π stacking and hydrogen bonding, which are crucial for the formation and stabilization of protein complexes. nih.gov The introduction of a hydroxyl group at the 3-position of the tyrosine ring in this compound could modulate these interactions in several ways:

Enhanced Hydrogen Bonding: The additional hydroxyl group provides another site for hydrogen bond donation and acceptance, potentially strengthening its binding to a target protein.

Altered Electrostatic Interactions: The modification can change the local electrostatic environment, influencing the orientation and affinity of binding.

Conformational Rigidity: The modified tyrosine may impart a more rigid conformation to the peptide, which can be entropically favorable for binding to a pre-organized binding pocket on a target protein.

These modulations could either enhance or disrupt specific protein-protein interactions, depending on the topology and chemical nature of the binding interface.

Cellular Permeability and Intracellular Delivery Mechanisms of this compound in Research Models

The cellular uptake of peptides is often a significant challenge. However, certain modifications can enhance their ability to cross the cell membrane. For this compound, several factors may influence its cellular permeability:

Peptide Sequence: The specific sequence of amino acids can influence interactions with membrane transporters or facilitate endocytic uptake pathways. nih.govmdpi.com

Lipid Nanoparticle (LNP) Encapsulation: In research settings, peptides can be encapsulated within LNPs to facilitate their intracellular delivery. These LNPs can protect the peptide from degradation and promote fusion with the cell membrane, releasing the peptide into the cytoplasm. biorxiv.org

Parameter Influence on Cellular Permeability References
N-terminal AcetylationIncreases lipophilicity, potentially enhancing membrane translocation. nih.govmdpi.com
C-terminal AmidationNeutralizes charge, increasing lipophilicity and stability. nih.govmdpi.com
3-hydroxy-tyrosineMay alter interactions with membrane proteins or lipids.
Research Delivery MethodsEncapsulation in lipid nanoparticles can overcome poor intrinsic permeability. biorxiv.org

Biosynthetic and Degradative Pathways Involving this compound in Biological Systems

Precursor Identification and Enzymatic Processing

This compound is a synthetic peptide and not naturally biosynthesized in its final form. However, the formation of the 3-hydroxy-tyrosine moiety is analogous to a known post-translational modification. The precursor to this modification would be the peptide Ac-Ala-Tyr-Thr-Pro-NH2.

The hydroxylation of the tyrosine residue is likely mediated by enzymes such as tyrosinase or other monooxygenases, or it can occur non-enzymatically under conditions of oxidative stress through the action of reactive oxygen species (ROS). aston.ac.ukresearchgate.net In a biological system, the conversion of a tyrosine-containing peptide to a 3-hydroxy-tyrosine-containing peptide is often associated with cellular damage or specific signaling pathways. nih.govacs.org

Interactions of Ac Ala Tyr 3 Oh Thr Pro Nh2 with Biological Systems

Functional Impact on Cellular Processes in Research Models

Ion Channel and Transporter Modulation

No data is available on the modulatory effects of Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 on any specific ion channels or transporters.

In Vivo Efficacy Studies in Preclinical Research Models (Non-human Animal Models)

Efficacy in Genetically Modified Animal Models:No in vivo studies, including those using genetically modified models, have been published that assess the efficacy of this compound.

Without primary research data, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy.

Contribution to Phenotypic Outcomes in Disease Models

There is no published research detailing the effects of this compound on phenotypic outcomes in any disease models. Scientific investigation into the potential therapeutic or modulatory effects of this specific peptide has not been documented in accessible literature. Therefore, no data tables or detailed research findings on this topic can be provided.

Biodistribution and Pharmacokinetic Profiling in Research Animals

Similarly, information regarding the biodistribution and pharmacokinetic profile of this compound in research animals is not available in the public domain. Studies that would characterize its absorption, distribution, metabolism, and excretion (ADME) have not been published. As a result, no data on parameters such as half-life, clearance, or tissue distribution can be presented.

Computational and Theoretical Studies on Ac Ala Tyr 3 Oh Thr Pro Nh2

Molecular Docking and Ligand-Target Interaction Prediction for Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking would be employed to identify potential protein targets and elucidate the specific interactions that stabilize the peptide-protein complex.

The process involves treating both the peptide (ligand) and the potential protein target as three-dimensional structures. The algorithm then samples a vast number of possible binding poses, evaluating the energetic favorability of each. This scoring is based on a force field that approximates the physicochemical properties of the molecules, including electrostatic interactions, van der Waals forces, and hydrogen bonding. The introduction of a 3-hydroxy group on the tyrosine residue is of particular interest, as it can form additional hydrogen bonds or alter the electronic properties of the aromatic ring, potentially influencing binding affinity and specificity. nih.gov

Illustrative Docking Study Results:

The following table illustrates the type of data that would be generated from a molecular docking study of this compound against a panel of hypothetical protein targets. The docking scores represent the predicted binding affinity, with lower scores typically indicating a more favorable interaction.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds with Tyr(3-OH)
Protein Kinase A-9.8Asp184, Lys72, Glu170Asp184 (Side Chain)
Cyclooxygenase-2-8.5Arg120, Tyr355, Ser530Ser530 (Backbone)
Mu-Opioid Receptor-10.2Asp147, Tyr326, His54Asp147 (Side Chain)

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a peptide over time. mdpi.com For this compound, MD simulations would be invaluable for understanding its flexibility, identifying dominant conformations in different environments (e.g., in water or a lipid bilayer), and assessing the structural impact of the 3-hydroxy-tyrosine modification.

In an MD simulation, the atoms of the peptide are treated as particles, and their motions are calculated by solving Newton's equations of motion. The forces between atoms are described by a force field. By simulating the peptide for a sufficient length of time (typically nanoseconds to microseconds), it is possible to generate a trajectory of its atomic positions, revealing its conformational landscape. Analysis of this trajectory can provide insights into the peptide's structural stability, the formation and breaking of intramolecular hydrogen bonds, and the solvent accessibility of its residues.

Illustrative MD Simulation Observables:

This table presents typical parameters that would be analyzed from an MD simulation of this compound.

Simulation ParameterDescriptionIllustrative Finding
Root-Mean-Square Deviation (RMSD)Measures the average deviation of the peptide's backbone atoms from a reference structure over time, indicating structural stability.The peptide backbone remains stable after an initial equilibration period, with an average RMSD of 2.5 Å.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average position, highlighting flexible regions of the peptide.The N- and C-termini exhibit higher flexibility, while the Proline residue introduces a rigid kink in the backbone.
Radius of Gyration (Rg)Represents the compactness of the peptide's structure over time.A stable Rg value suggests that the peptide maintains a consistent overall shape.
Intramolecular Hydrogen BondsTracks the formation and lifetime of hydrogen bonds within the peptide, which contribute to its folded structure.A persistent hydrogen bond is observed between the hydroxyl group of Tyr(3-OH) and the backbone carbonyl of Alanine (B10760859).

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic properties and reactivity of a molecule. For this compound, these methods would be used to study the effects of the 3-hydroxy-tyrosine modification on the peptide's charge distribution, orbital energies, and reactivity.

Methods such as Density Functional Theory (DFT) can be used to calculate properties like the electrostatic potential surface, which reveals the electron-rich and electron-poor regions of the molecule, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. This information is crucial for understanding how the peptide might interact with its biological targets at an electronic level.

Illustrative Quantum Chemical Properties:

The following table showcases the kind of electronic properties that would be calculated for this compound and its unmodified counterpart for comparison.

PropertyAc-Ala-Tyr-Thr-Pro-NH2This compoundImplication of the 3-OH Group
Dipole Moment (Debye)5.26.1Increased polarity, potentially enhancing interactions with polar environments.
HOMO Energy (eV)-6.8-6.5Lower ionization potential, suggesting it may be more easily oxidized.
LUMO Energy (eV)-1.2-1.5Higher electron affinity, indicating a greater ability to accept an electron.
Electrostatic Potential on Phenolic Oxygen-0.7 e-0.8 e (on 3-OH), -0.75 e (on 4-OH)Increased negative potential on the hydroxyl groups, making them stronger hydrogen bond acceptors.

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

De Novo Peptide Design and Virtual Screening for this compound Analogs

De novo peptide design involves the creation of novel peptide sequences with desired properties, while virtual screening is a computational technique used to search large libraries of molecules to identify those that are most likely to bind to a drug target. For this compound, these methods could be used to design analogs with improved activity, selectivity, or stability. byu.edu

Starting with the structure of this compound, computational tools can be used to systematically modify the peptide sequence. For example, each amino acid could be replaced by other natural or non-natural amino acids, and the effect of these mutations on the peptide's predicted binding affinity to a target could be evaluated using molecular docking. This process can generate a virtual library of analogs that can then be prioritized for synthesis and experimental testing. The inclusion of non-standard amino acids can greatly expand the chemical space available for peptide optimization. byu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Research Compounds Related to this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For research compounds related to this compound, QSAR can be a powerful tool for predicting the activity of new analogs and for understanding the structural features that are most important for activity.

To build a QSAR model, a dataset of structurally related peptides with experimentally determined activities is required. For each peptide, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that relates the descriptors to the biological activity. nih.govacs.org A new set of descriptors derived from the structural variables of amino acids, such as van der Waal's volume, net charge index, and hydrophobic parameters, have shown to be useful in peptide QSAR studies. nih.gov

Illustrative QSAR Model Equation:

A hypothetical QSAR model for a series of analogs of this compound might take the following form:

log(1/IC50) = 0.5 * (Hydrophobicity) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + 2.0

Note: This equation is for illustrative purposes only and does not represent a real QSAR model.

This model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the selection of the most promising candidates for further development.

Analytical Methodologies for Ac Ala Tyr 3 Oh Thr Pro Nh2 in Research Settings

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 from complex mixtures. These methods are essential for assessing purity, identifying the compound, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthesized this compound and for its quantification. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a non-polar stationary phase is paired with a polar mobile phase. The separation is typically achieved using a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA).

The purity of the peptide is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all observed peaks in the chromatogram. Quantification is achieved by creating a calibration curve with known concentrations of a reference standard.

Table 1: Example HPLC Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification in Complex Research Mixtures

For the definitive identification and sensitive quantification of this compound in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

Following chromatographic separation, the peptide is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion provides a highly specific means of identification. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the parent ion corresponding to this compound is selected and fragmented, and the resulting daughter ions are monitored. This technique, known as multiple reaction monitoring (MRM), is the gold standard for peptide quantification in complex samples.

Capillary Electrophoresis (CE) for Characterization

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for the characterization of this compound. This technique separates molecules based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. CE is particularly useful for assessing the purity of peptides and for detecting subtle modifications or impurities that may not be resolved by HPLC. Different modes of CE, such as capillary zone electrophoresis (CZE), can be applied to analyze the charge and size heterogeneity of the peptide.

Immunological Assays for Detection and Quantification of this compound in Research Samples (e.g., ELISA)

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a highly sensitive and specific method for the detection and quantification of this compound in various research samples, including biological fluids. The development of a specific antibody that recognizes and binds to the peptide is a prerequisite for this assay.

In a competitive ELISA format, a known amount of labeled peptide competes with the unlabeled peptide in the sample for binding to a limited number of antibody-binding sites. The amount of labeled peptide detected is inversely proportional to the concentration of the peptide in the sample. This method allows for the high-throughput screening of numerous samples.

Spectrophotometric and Fluorometric Methods for Research Applications

Spectrophotometric and fluorometric methods can be employed for the quantification of this compound in research applications, particularly for purified samples. The presence of the tyrosine residue allows for direct UV absorbance measurement, typically around 280 nm. However, this method can be subject to interference from other aromatic amino acids or impurities that absorb at the same wavelength.

For enhanced sensitivity and specificity, fluorometric methods can be utilized. The intrinsic fluorescence of the 3-hydroxy-tyrosine residue can be measured. Alternatively, the peptide can be derivatized with a fluorescent tag, which then allows for highly sensitive detection at the specific excitation and emission wavelengths of the fluorophore.

Advanced Bioanalytical Techniques for Metabolite Profiling of this compound in Research Specimens

To understand the metabolic fate of this compound in biological systems, advanced bioanalytical techniques are necessary. Metabolite profiling studies aim to identify and quantify the various metabolites that are formed from the parent peptide.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for these investigations. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of potential metabolites. By comparing the metabolic profile of a biological sample before and after exposure to this compound, researchers can identify biotransformation products, such as hydroxylated, deaminated, or truncated forms of the original peptide. Software tools are then used to analyze the complex datasets generated in these metabolomics studies to elucidate the metabolic pathways.

Emerging Research Applications and Future Directions for Ac Ala Tyr 3 Oh Thr Pro Nh2

Development of Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 as a Biochemical Probe for Cellular Pathways

The unique structure of this compound makes it a compelling candidate for development as a biochemical probe. Its potential lies in its ability to be modified with reporter tags, such as fluorescent dyes or biotin, without significantly altering its core binding properties. These tagged versions can be instrumental in studying the peptide's interactions within a cellular context.

One of the primary applications is in proximity labeling techniques. By attaching a reactive moiety, this compound can be used to identify its binding partners within a cell. When the peptide binds to its target, the reactive group can covalently label nearby proteins, which can then be identified using mass spectrometry. This approach can provide a snapshot of the protein interaction network surrounding the peptide at a specific moment in time.

Furthermore, fluorescently labeled this compound can be used in cellular imaging studies to visualize its localization and trafficking. This can offer insights into its mechanism of action and the cellular compartments where it exerts its effects.

Potential as a Scaffold for Rational Drug Design and Discovery Methodologies

The defined conformation of this compound makes it an attractive scaffold for rational drug design. uw.edu Its relatively small size and stable structure provide a foundation upon which to build more complex molecules with tailored pharmacological properties.

Computational modeling and simulation are key methodologies in this process. By creating a detailed in silico model of this compound, researchers can predict how modifications to its structure will affect its binding to a target protein. This allows for the virtual screening of large libraries of chemical modifications, prioritizing those that are most likely to enhance potency and selectivity.

Structure-activity relationship (SAR) studies are also crucial. By systematically altering each amino acid in the peptide sequence and assessing the impact on its biological activity, researchers can identify the key residues responsible for its function. This information is invaluable for designing peptidomimetics, which are non-peptide molecules that mimic the essential features of the original peptide but may have improved drug-like properties, such as better stability and oral bioavailability.

Integration into Systems Biology Approaches for Network Perturbation Studies

Systems biology aims to understand the complex interactions within a biological system as a whole. This compound can be a valuable tool in this field by acting as a specific perturbing agent. By introducing the peptide into a cellular or organismal system, researchers can observe the downstream effects on a global scale.

Techniques such as transcriptomics (measuring changes in gene expression) and proteomics (measuring changes in protein abundance and post-translational modifications) can be used to monitor the system's response to the peptide. The resulting data can be used to construct or refine computational models of cellular networks, providing a more holistic understanding of the peptide's biological role.

This approach can help to identify not only the direct target of this compound but also the broader signaling pathways and cellular processes that it modulates. This can lead to the discovery of unexpected biological functions and new therapeutic opportunities.

Advances in Delivery Strategies for Research Applications

A significant challenge in the use of peptides as research tools and therapeutic agents is their delivery to the target site. Peptides are often susceptible to degradation by proteases and may have difficulty crossing cell membranes.

To overcome these limitations, various advanced delivery strategies are being explored for peptides like this compound. One promising approach is the use of cell-penetrating peptides (CPPs). These are short peptides that can be attached to a cargo molecule, such as this compound, to facilitate its entry into cells.

Another strategy is nanoparticle encapsulation. By enclosing the peptide within a nanoparticle, such as a liposome (B1194612) or a polymer-based nanoparticle, it can be protected from degradation and its release can be controlled. The surface of the nanoparticles can also be modified with targeting ligands to direct them to specific cell types or tissues.

Delivery StrategyDescriptionPotential Advantages for this compound
Cell-Penetrating Peptides (CPPs) Short, cationic or amphipathic peptides that can be conjugated to the cargo peptide.Enhances intracellular delivery for studying cytosolic or nuclear targets.
Liposomal Encapsulation Encapsulation within a lipid bilayer vesicle.Protects from enzymatic degradation, can be modified for targeted delivery.
Polymeric Nanoparticles Entrapment within a biodegradable polymer matrix.Allows for controlled and sustained release of the peptide.
Microneedle Arrays A patch with microscopic needles for transdermal delivery.Non-invasive delivery for in vivo research applications.

Identification of Novel Biological Roles and Pathways Modulated by this compound

While the initial discovery of a peptide may be linked to a specific biological activity, further research often reveals additional, previously unknown roles. High-throughput screening and "omics" technologies are powerful tools for identifying novel biological functions of this compound.

For instance, a phenotypic screen could be performed where the peptide is tested against a large panel of cell lines, and various cellular parameters are measured. This could uncover unexpected effects on cell proliferation, differentiation, or morphology. Similarly, a chemical genetics approach could be used to identify the cellular pathways that are most sensitive to the peptide.

The integration of artificial intelligence and machine learning in analyzing large biological datasets is also accelerating the discovery of new peptide functions. nih.gov These computational approaches can identify subtle patterns and correlations that may not be apparent through traditional analysis methods. nih.gov

Multidisciplinary Research Collaborations and Data Integration in Peptide Science

The advancement of peptide science, including the study of compounds like this compound, relies heavily on multidisciplinary collaborations. nih.govfialalab.com Expertise from various fields is essential to fully explore the potential of these molecules.

Chemists are needed for the synthesis and modification of the peptide, while biochemists and molecular biologists are required to study its interactions with biological systems. iisc.ac.in Computational biologists and bioinformaticians play a crucial role in modeling the peptide's structure and analyzing large datasets. iisc.ac.in Furthermore, collaborations with experts in specific disease areas are necessary to translate basic research findings into potential therapeutic applications.

Data integration is another critical aspect. The vast amount of data generated from different experimental approaches needs to be effectively managed, shared, and integrated. The development of centralized databases and data-sharing platforms is essential to facilitate collaboration and accelerate the pace of discovery in peptide science.

DisciplineContribution to Research on this compound
Organic Chemistry Synthesis, modification, and development of novel analogs. iisc.ac.in
Biochemistry Characterization of binding kinetics and enzymatic assays.
Molecular Biology Elucidation of cellular pathways and mechanisms of action.
Computational Biology Molecular modeling, virtual screening, and systems biology analysis. iisc.ac.in
Pharmacology Evaluation of in vivo efficacy and pharmacokinetics.
Materials Science Development of novel drug delivery systems. iisc.ac.in

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.